molecular formula C15H19FN2O5S B3165903 5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid CAS No. 904766-72-9

5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid

Cat. No. B3165903
CAS RN: 904766-72-9
M. Wt: 358.4 g/mol
InChI Key: QXUHFHMGHSFRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula for this compound is C15H19FN2O5S. It has a molecular weight of 358.4 g/mol. The InChI code for this compound is 1S/C15H19FN2O5S/c16-12-4-6-13 (7-5-12)24 (22,23)18-10-8-17 (9-11-18)14 (19)2-1-3-15 (20)21/h4-7H,1-3,8-11H2, (H,20,21) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid, also known as 5-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid:

Cancer Research

5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid: has been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of certain cancer cell lines, including breast cancer and melanoma . Researchers are exploring its use as a chemotherapeutic agent, focusing on its ability to induce apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

Target of Action

, which are often used as therapeutic agents due to their promising biological properties. Sulfonamides have shown potential for interacting with biological targets , and they have been widely utilized in medicinal chemistry for almost a century .

Mode of Action

This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Biochemical Pathways

The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name

5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5S/c16-12-4-6-13(7-5-12)24(22,23)18-10-8-17(9-11-18)14(19)2-1-3-15(20)21/h4-7H,1-3,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUHFHMGHSFRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid
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5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid
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5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid
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5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid
Reactant of Route 5
5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid
Reactant of Route 6
5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid

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